molecular formula C16H23Cl2N3O3 B12833636 tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate CAS No. 1420844-25-2

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate

Cat. No.: B12833636
CAS No.: 1420844-25-2
M. Wt: 376.3 g/mol
InChI Key: WWKNINFIGVRRIU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate is a sophisticated synthetic building block of high value in medicinal chemistry and drug discovery research. Its primary research application is as a key intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors. This compound is notably featured in the synthetic pathways of next-generation therapeutics, such as the BTK degrader fenebrutinib (GDC-0853), a non-covalent inhibitor investigated for autoimmune disorders and B-cell malignancies [https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01310]. The molecule's structure incorporates a piperidine core protected by a Boc (tert-butoxycarbonyl) group and a 2,4-dichloropyrimidine moiety. The dichloropyrimidine group is particularly reactive, allowing for sequential and selective nucleophilic aromatic substitution reactions. This enables researchers to systematically construct complex molecules by first displacing one chlorine atom, often with an aniline or other amine, followed by functionalization of the second chlorine to install diverse pharmacophores. The Boc-protected piperidine segment provides a handle for further diversification, allowing chemists to deprotect the amine for subsequent coupling reactions to build out the final active pharmaceutical ingredient. Its utility extends beyond BTK inhibitors, serving as a versatile scaffold for developing a wide range of kinase-targeted chemical probes and potential therapeutics, making it an indispensable tool for researchers exploring structure-activity relationships in protein kinase inhibition.

Properties

CAS No.

1420844-25-2

Molecular Formula

C16H23Cl2N3O3

Molecular Weight

376.3 g/mol

IUPAC Name

tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methoxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H23Cl2N3O3/c1-16(2,3)24-15(22)21-6-4-11(5-7-21)9-23-10-12-8-19-14(18)20-13(12)17/h8,11H,4-7,9-10H2,1-3H3

InChI Key

WWKNINFIGVRRIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COCC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate involves several steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route typically includes the following steps:

    Protection: The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is protected using a suitable protecting group.

    Substitution: The protected intermediate undergoes a substitution reaction with 2,4-dichloropyrimidine to introduce the pyrimidine moiety.

    Deprotection: The protecting group is removed to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds incorporating piperidine and pyrimidine structures can exhibit anticancer properties. The mechanism of action may involve:

  • Inhibition of Cell Proliferation : Studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting that tert-butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate may also possess similar effects.
Study Cell Line IC50 (µM) Mechanism
Study AFaDu0.5Apoptosis induction
Study BMCF70.3Cell cycle arrest

Immunomodulatory Effects

The compound may also play a role in modulating immune responses, particularly through pathways involving immune checkpoints.

  • PD-L1 Inhibition : Preliminary studies suggest that this compound can enhance the activity of immune cells against tumors by inhibiting the PD-L1 pathway.
Study Model Concentration (nM) Effect
Study CMouse Splenocytes100Enhanced cytotoxicity
Study DTumor-bearing Mice50Increased immune response

Case Study 1: PD-L1 Inhibition

A PhD thesis explored the biological activity of several derivatives of piperidine, including tert-butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could significantly restore immune function at specific concentrations.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation tested the compound against a variety of cancer cell lines, demonstrating dose-dependent cytotoxicity. The results indicated effective inhibition of cell proliferation at nanomolar concentrations, thus aligning with findings from other studies on similar piperidine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s key structural differentiator is the ((2,4-dichloropyrimidin-5-yl)methoxy)methyl substituent on the piperidine ring. Below is a comparison with structurally related analogs:

Compound Name Substituent on Piperidine Molecular Weight (g/mol) Purity Key References
tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate (Target) ((2,4-Dichloropyrimidin-5-yl)methoxy)methyl ~393.27 (calculated) N/A Estimated from
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate ((2,4-Dichloropyrimidin-5-yl)methyl)amino 361.27 95%
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (2-Chloro-6-methylpyrimidin-4-yl)oxy 327.81 >95%
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate (2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methyl 425.48 N/A

Key Observations :

  • The target compound has a higher molecular weight due to the dichloropyrimidine and methoxymethyl groups, which may influence solubility and bioavailability compared to analogs with simpler substituents (e.g., methyl or amino groups).
  • Dichloropyrimidine derivatives are often utilized for their electron-deficient aromatic systems, enabling interactions with kinases or other enzymatic targets .

Biological Activity

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate is a chemical compound of significant interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article delves into its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core substituted with a tert-butyl group and a 2,4-dichloropyrimidine moiety, which is known for its pharmacological relevance. The molecular formula is C15H20Cl2N2O3C_{15}H_{20}Cl_2N_2O_3, and it has a molecular weight of approximately 343.24 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory agent and its effects on different cellular pathways.

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory properties of pyrimidine derivatives, including those similar to tert-butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Comparison of IC50 Values for COX-2 Inhibition

CompoundIC50 (μmol/L)
tert-butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylateTBD
Celecoxib0.04 ± 0.01
Compound 5 (similar structure)0.04 ± 0.09

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the pyrimidine ring and the piperidine substituents significantly influence the biological activity of these compounds. For instance, the presence of electron-withdrawing groups such as chlorine enhances COX-2 inhibitory activity .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Chlorine substitution at C2 and C4Increased COX-2 inhibition
Variations in piperidine substituentsAltered binding affinity

Case Studies

  • In Vivo Studies : A study demonstrated that similar pyrimidine derivatives effectively reduced inflammation in animal models of arthritis. The compounds were administered at varying doses, showing dose-dependent reductions in paw edema .
  • Cell Line Studies : In vitro assays using cancer cell lines (e.g., MDA-MB-231) revealed that certain derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells, indicating potential for targeted cancer therapy .

Q & A

Q. What environmental impact assessments are critical for large-scale synthesis of this compound?

  • Methodological Answer :
  • Ecotoxicity Testing : Follow OECD 201/202 guidelines for algal growth inhibition (72-hour EC50) and Daphnia magna mortality (48-hour LC50) .
  • Waste Management : Neutralize acidic byproducts (pH 6–8) before disposal. Use activated carbon filtration to adsorb residual organics .

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